molecular formula C17H24N2OS B3019469 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide CAS No. 324049-42-5

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide

Cat. No. B3019469
CAS RN: 324049-42-5
M. Wt: 304.45
InChI Key: BPQUOPIMJKGMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The molecule also contains a thiazole ring, which is a heterocyclic compound with diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the adamantane core, a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations. Attached to this core would be the thiazole ring, a planar, aromatic ring containing nitrogen and sulfur atoms .

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have been exploring the synthesis of novel derivatives that incorporate the adamantane structure, similar to 3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, to study their potential applications. For instance, a novel series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing an adamantane moiety were synthesized to explore their chemical properties and potential applications in various fields, including medicinal chemistry and material science (Soselia et al., 2020).

Antiviral Activity

Adamantane derivatives have been studied for their antiviral properties. For example, microwave-assisted synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed compounds with significant antiviral activity against influenza A and B viruses, indicating the potential of adamantane derivatives in developing new antiviral drugs (Göktaş et al., 2012).

Antibacterial and Anti-Inflammatory Activities

Adamantane-containing compounds have been evaluated for their antibacterial and anti-inflammatory activities. A study on 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles demonstrated notable activities against various bacterial strains and also showed dose-dependent anti-inflammatory effects in vivo, highlighting the therapeutic potential of such compounds (Kadi et al., 2007).

Structural and Quantum Analysis

The structural and quantum analysis of adamantane derivatives, including 1,3,4-thiadiazole hybrids, provides insights into the nature of noncovalent interactions within these molecules. Such studies are crucial for understanding the chemical behavior and potential applications of adamantane-based compounds in various scientific domains (El-Emam et al., 2020).

properties

IUPAC Name

3,5,7-trimethyl-N-(1,3-thiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)12(20)19-13-18-4-5-21-13/h4-5H,6-11H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQUOPIMJKGMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=NC=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.